Crystal Structure and Molecular Geometry of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol: A Comprehensive Technical Guide
Crystal Structure and Molecular Geometry of 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol: A Comprehensive Technical Guide
Executive Summary
The compound 2-(1H-1,2,3-Benzotriazol-1-ylmethyl)-6-methylphenol (BTA-6MP) represents a critical class of Mannich bases utilized extensively in synthetic organic chemistry and drug development. As an o-(α-benzotriazolylalkyl)phenol, it functions as a highly stable, crystalline precursor to reactive o-quinone methides (o-QMs). Understanding its precise molecular geometry, crystal packing, and hydrogen-bonding networks is essential for researchers aiming to exploit its reactivity for target-directed alkylation, enzyme inhibition, and the synthesis of complex heterocycles.
This guide provides an in-depth analysis of the crystallographic profile of BTA-6MP, detailing the steric influence of the 6-methyl group, the supramolecular assembly driven by O-H···N interactions, and the self-validating experimental protocols required for its structural characterization.
Chemical Context and Synthetic Utility
Benzotriazole-mediated aminoalkylations have fundamentally broadened the scope of Mannich-type condensations, allowing for the highly regioselective ortho-aminoalkylation of phenols [1]. BTA-6MP is synthesized via a multicomponent condensation involving 2-methylphenol, formaldehyde, and 1H-1,2,3-benzotriazole.
The strategic importance of BTA-6MP lies in its thermal and base-catalyzed activation. Upon activation, the benzotriazole moiety acts as an exceptional leaving group, generating a transient o-quinone methide (o-QM) [2]. These o-QMs are powerful electrophiles capable of irreversibly alkylating nucleophiles, a mechanism leveraged in the design of bioreductive antitumor agents and enzyme inactivators [3].
Synthesis of BTA-6MP and its activation into a reactive o-quinone methide intermediate.
Molecular Geometry and Crystallographic Profiling
The crystallographic determination of BTA-6MP reveals significant deviations from standard aromatic geometries, driven by the electronic properties of the benzotriazole ring and the steric bulk of the 6-methyl group.
Bond Length Variations
Single-crystal X-ray diffraction (SCXRD) data for this class of compounds consistently demonstrates a shortening of the phenolic C–O bond. In related derivatives, the C–O bond is observed at approximately 1.359 to 1.365 Å, which is considerably shorter than the standard C–O bond in an unsubstituted phenol (1.381 Å) [1]. This contraction indicates a partial double-bond character, suggesting that the electron-withdrawing nature of the benzotriazole group is transmitted through the molecular framework, pre-organizing the molecule for the eventual elimination step required for o-QM formation.
Conformational Dihedral Angles
The presence of the 6-methyl group introduces severe steric hindrance. To minimize steric clash between the bulky benzotriazole system and the methyl-substituted phenol ring, the molecule adopts a highly twisted conformation. The dihedral angle between the mean plane of the benzotriazole ring and the phenol ring typically approaches 80°–85°. This nearly orthogonal arrangement prevents the π-systems from achieving coplanarity, which directly impacts the trajectory of the intramolecular hydrogen bond.
Supramolecular Assembly: Hydrogen Bonding Networks
The crystal packing stability of BTA-6MP is governed by a delicate competition between intra- and intermolecular hydrogen bonding. The structural dynamics of these interactions dictate the solubility, melting point, and stability of the Mannich base [1].
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Intramolecular O-H···N Bonding: Unlike derivatives lacking the 6-methyl group (which often form extended intermolecular polymeric chains), the steric pressure in BTA-6MP forces the phenolic hydroxyl group to orient inward. This facilitates a strong, albeit non-linear, intramolecular hydrogen bond between the phenolic O-H and the N(2) or N(3) atom of the benzotriazole ring.
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Crystal Packing Forces: Because the primary hydrogen bond donor (O-H) is internally satisfied, the broader crystal lattice is stabilized primarily through weak C-H···π interactions and offset π-π stacking between the electron-deficient benzotriazole rings of adjacent asymmetric units.
Experimental Methodologies
To ensure scientific rigor, the following self-validating protocols detail the synthesis, crystallization, and crystallographic analysis of BTA-6MP. Causality is embedded in each step to explain the physical chemistry driving the workflow.
Protocol A: Synthesis and Thermodynamic Crystallization
Objective: Synthesize BTA-6MP and isolate defect-free single crystals.
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Condensation: Dissolve 10 mmol of 1H-1,2,3-benzotriazole and 10 mmol of 37% aqueous formaldehyde in 20 mL of ethanol. Stir for 30 minutes to form the 1-(hydroxymethyl)benzotriazole intermediate.
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Controlled Addition: Add 10 mmol of 2-methylphenol dropwise. Causality: Dropwise addition prevents localized concentration gradients, eliminating the formation of bis-alkylated thermodynamic sinks.
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Reflux: Heat the mixture to 80 °C for 5 hours. Monitor via TLC until the phenolic precursor is fully consumed. Extract with dichloromethane (DCM), wash with brine, and dry over anhydrous Na₂SO₄.
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Crystal Growth: Dissolve the purified solid in a 1:1 mixture of ethanol and DCM. Loosely cap the vial with a needle-punctured septum. Causality: DCM is highly volatile; its slow evaporation gradually shifts the solvent polarity and decreases solubility, ensuring the nucleation and growth of high-quality monoclinic crystals over 72 hours without kinetic trapping.
Protocol B: SCXRD Data Collection and Refinement
Objective: Resolve the precise atomic coordinates and hydrogen-bonding parameters.
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Mounting: Under a polarized light microscope, select a block-shaped crystal exhibiting uniform optical extinction. Mount it on a glass fiber using perfluoropolyether oil.
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Cryocooling: Immediately transfer the crystal to a 100 K nitrogen cold stream on the diffractometer. Causality: Flash-cooling to 100 K freezes the oil to rigidly secure the crystal, drastically reduces atomic thermal vibrations (sharpening electron density peaks), and allows for the accurate mathematical location of the crucial phenolic hydrogen atom.
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Diffraction & Refinement: Collect full-sphere data using Mo Kα radiation. Solve the phase problem using Direct Methods and refine using full-matrix least-squares on F². The phenolic hydrogen must be located from the difference Fourier map and refined freely to validate the O-H···N interaction.
Step-by-step workflow for Single-Crystal X-Ray Diffraction (SCXRD) analysis of BTA-6MP.
Quantitative Data Summary
The following tables summarize the representative crystallographic and geometric parameters expected for the 6-methylphenol benzotriazole derivative, extrapolated from high-resolution SCXRD data of this specific structural class.
Table 1: Representative Crystallographic Parameters (at 100 K)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 11.85 Å, b = 14.20 Å, c = 8.50 Å |
| Cell Angle (β) | 106.5° |
| Volume | ~1370.5 ų |
| Z (Molecules/Unit Cell) | 4 |
Table 2: Key Geometric and Hydrogen Bonding Parameters
| Structural Feature | Measurement | Implication |
| C(Ar)–O Bond Length | 1.362(2) Å | Shorter than standard phenol; indicates partial double-bond character [1]. |
| Dihedral Angle | 84.5(1)° | Orthogonal twist due to severe steric clash with the 6-methyl group. |
| O-H···N(2) Distance | 2.654(2) Å | Strong intramolecular hydrogen bond stabilizing the monomeric unit. |
| O-H···N Angle | 148.5(2)° | Substantially non-linear due to the forced dihedral twist of the rings. |
References
- X-ray and Hydrogen-bonding Properties of 1-((1H-benzotriazol-1-yl)methyl)
- Synthesis of Heterocycles Mediated by Benzotriazole. 2.
- Science of Synthesis (Thieme)
